Ethyl 4-propionylbenzoate

Overview

Description

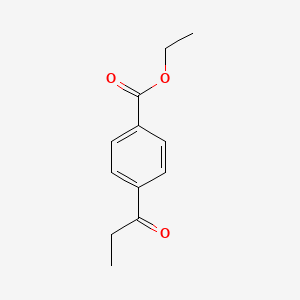

Ethyl 4-propionylbenzoate is an organic compound with the molecular formula C₁₂H₁₄O₃. It is a white solid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes an ethyl ester group attached to a benzene ring substituted with a propionyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-propionylbenzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromopropiophenone with copper(I) cyanide in dry dimethylformamide, followed by hydrolysis and esterification . The detailed steps are as follows:

Reaction of 4-bromopropiophenone with copper(I) cyanide: This reaction is carried out in dry dimethylformamide at reflux temperature for 10 hours.

Hydrolysis of the resulting 4-propionylbenzonitrile: The nitrile is hydrolyzed in ethanol with potassium hydroxide, followed by acidification to obtain 4-propionylbenzoic acid.

Esterification: The 4-propionylbenzoic acid is then esterified with ethanol in the presence of sulfuric acid at room temperature, followed by heating at 70°C for 2 hours and then at 40°C for 16 hours to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-propionylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the propionyl group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: 4-propionylbenzoic acid.

Reduction: 4-(1-hydroxypropyl)benzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 4-propionylbenzoate is utilized as an intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable in creating more complex molecules. For example, it can be used in the synthesis of pharmaceuticals and agrochemicals by undergoing reactions such as hydrolysis, reduction, and acylation.

Table 1: Common Synthetic Reactions Involving this compound

| Reaction Type | Description | References |

|---|---|---|

| Hydrolysis | Conversion to propionic acid and ethanol | |

| Reduction | Formation of alcohol derivatives | |

| Acylation | Synthesis of more complex esters |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives have been investigated for their potential therapeutic effects against diseases such as cancer and inflammation.

Case Study: Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit anti-inflammatory activities. A study demonstrated that these compounds can inhibit pro-inflammatory cytokines, showcasing their potential in treating conditions like arthritis and other inflammatory disorders.

Material Science

This compound is also explored in material science, particularly in the development of polymers and coatings. Its ester functionality can enhance the flexibility and durability of polymer matrices.

Table 2: Applications in Material Science

| Application Type | Description | Benefits |

|---|---|---|

| Polymer Production | Used as a plasticizer in polymer formulations | Increases flexibility |

| Coatings | Serves as a component in protective coatings | Enhances durability |

Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound finds applications in the flavoring and fragrance sectors. It is used to impart fruity notes to food products and cosmetics.

Mechanism of Action

The mechanism of action of ethyl 4-propionylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Ethyl 4-propionylbenzoate can be compared with other similar compounds, such as:

Ethyl benzoate: Lacks the propionyl group,

Biological Activity

Ethyl 4-propionylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving the reaction of ethanol with 4-propanoylbenzoic acid. The synthetic routes typically emphasize high yields and mild reaction conditions, which are crucial for maintaining the integrity of the compound's structure during synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of microorganisms. A study evaluating various derivatives of benzoate compounds found that several derivatives, including those structurally similar to this compound, demonstrated effective antibacterial and antifungal properties. For instance, compounds were tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, showing promising results in inhibiting their growth .

Analgesic Effects

Another area of interest is the analgesic potential of this compound. In comparative studies with local anesthetics like tetracaine and pramocaine, certain derivatives exhibited comparable or superior analgesic effects. The onset time and duration of analgesia were measured, revealing that some derivatives provided rapid relief with extended effects, making them suitable candidates for pain management applications .

Table 1: Summary of Biological Activities

| Compound | Antibacterial Activity | Antifungal Activity | Analgesic Onset (min) | Duration of Analgesia (min) |

|---|---|---|---|---|

| This compound | Significant against multiple strains | Effective against Candida albicans | 8.3 ± 0.4 | 254.6 ± 3.6 |

| Tetracaine | High | Low | 12.3 ± 0.9 | 172.3 ± 2.6 |

| Pramocaine | Moderate | Moderate | 10.4 ± 0.8 | 166.5 ± 2.3 |

The biological activity of this compound may be attributed to its structural characteristics, which facilitate interactions with microbial cell membranes and pain receptors. The presence of the propionyl group enhances lipophilicity, potentially increasing cell membrane permeability and leading to greater antimicrobial efficacy .

Properties

IUPAC Name |

ethyl 4-propanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQVUOSKSFFWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645684 | |

| Record name | Ethyl 4-propanoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860344-87-2 | |

| Record name | Ethyl 4-propanoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.